molecular formula C7H6Cl2N4 B1357955 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine CAS No. 805316-72-7

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

Cat. No. B1357955
M. Wt: 217.05 g/mol
InChI Key: FSUVFALYBDURBY-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H5Cl2N3. It has a molecular weight of 202.04 g/mol . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The compound has a complex structure with an imidazo[4,5-c]pyridine core. The InChI code for this compound is 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 g/mol. It has a topological polar surface area of 30.7 Ų and a complexity of 178. It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .

Scientific Research Applications

Synthetic Methodologies

  • Directed Solid-Phase Synthesis : The compound has been utilized in the solid-phase synthesis of imidazo[4,5-c]pyridines. This process involves a series of reactions including the use of polymer-supported amines and aldehydes for imidazole ring closure, allowing the preparation of trisubstituted derivatives (Lemrová et al., 2014).
  • Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Buchwald cross-coupling and Suzuki cross-coupling reactions, highlighting an optimized synthetic route for the production of heterocyclic amines (Sajith et al., 2013).

Chemical Modifications and Derivatives

  • Preparation of Substituted Derivatives : A new synthetic route to produce 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine has been explored, showcasing the versatility of this compound in generating various derivatives (Bakke et al., 2003).
  • Vibrational Spectra and Molecular Structure Analysis : Studies have been conducted on the molecular structure and vibrational energy levels of methyl derivatives of imidazo[4,5-c]pyridine, enhancing the understanding of its chemical properties (Lorenc et al., 2008).

Medicinal Chemistry Applications

  • Synthesis of Biologically Active Compounds : The compound has been employed in the synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, potentially useful in medicinal chemistry for finding small molecules that adapt to biological targets (Schmid et al., 2006).

Advanced Synthesis Techniques

  • Transition-Metal-Catalyzed Arylation : The compound has been used in transition-metal-catalyzed arylation via C–H bond activation, demonstrating its utility in advanced organic synthesis processes (Iaroshenko et al., 2012).

Green Chemistry Applications

  • Eco-Friendly Synthesis Approaches : There has been a focus on developing green chemistry approaches for synthesizing imidazo[4,5-b]pyridines, highlighting the compound's role in environmentally conscious chemical processes (Padmaja et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUVFALYBDURBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610632
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

CAS RN

805316-72-7
Record name 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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